PfDHODH Enzyme Inhibition: 3-Fluoro Derivative Shows Nanomolar Potency, While 3-Chloro/Bromo Analogs Lack Reported Activity
In a patented series of DHODH inhibitors, the 3-fluorofuran-2-carbaldehyde derivative demonstrated an IC50 of 64 nM against the Plasmodium falciparum (malaria parasite) enzyme [1]. Inactivity against the human isoform (IC50 >30,000 nM) suggests a window for selectivity, a critical parameter not established for the analogous 3-chloro or 3-bromo furan aldehydes in the same patent family [2]. This specific enzyme inhibition data, linked to a substructure containing the 3-fluorofuran moiety, provides a direct, quantifiable differentiation point.
| Evidence Dimension | Inhibitory activity against Type 2 DHODH (PfDHODH) |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | 3-Chlorofuran-2-carbaldehyde / 3-Bromofuran-2-carbaldehyde: Activity data not reported in the same patent series (IC50 >30,000 nM against human DHODH for target compound indicates selectivity potential) |
| Quantified Difference | Target compound is a potent inhibitor (64 nM); no comparable inhibition data found for the 3-chloro/bromo analogs in direct patent context. |
| Conditions | In vitro enzyme assay measuring orotate formation or via chromogen reduction using DCIP (PfDHODH) |
Why This Matters
For antimalarial drug discovery, the 64 nM IC50 against the parasite enzyme provides a validated starting point for hit-to-lead optimization that cannot be assumed with uncharacterized 3-chloro or 3-bromo analogs.
- [1] BindingDB. (2014). Entry for BDBM50379157 (CHEMBL1234899, US8703811, 57). Affinity data for Dihydroorotate dehydrogenase (quinone), mitochondrial (malaria parasite P. falciparum) IC50: 64 nM. View Source
- [2] US Patent US8703811. (2014). Substituted furans as inhibitors of the PDE4 enzyme. BindingDB entry for BDBM50379157, showing >30,000 nM against human DHODH. View Source
